3-[(4-methoxyphenyl)methyl]pentan-3-ol
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Overview
Description
3-[(4-methoxyphenyl)methyl]pentan-3-ol: is an organic compound characterized by the presence of a methoxyphenyl group attached to an ethanol backbone. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-[(4-methoxyphenyl)methyl]pentan-3-ol can be synthesized through several methods. One common approach involves the reduction of 4-methoxyacetophenone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of 4-methoxyacetophenone in the presence of a palladium or platinum catalyst. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-[(4-methoxyphenyl)methyl]pentan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methoxyacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of 4-methoxyacetophenone to this compound using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in diethyl ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide
Major Products Formed:
Oxidation: 4-Methoxyacetophenone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[(4-methoxyphenyl)methyl]pentan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methyl]pentan-3-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Methoxyphenethyl alcohol: Shares the methoxyphenyl group but differs in the ethanol backbone structure.
4-Methoxyacetophenone: A precursor in the synthesis of 3-[(4-methoxyphenyl)methyl]pentan-3-ol.
2-(4-Methoxyphenyl)ethanol: Similar in structure but lacks the diethyl substitution.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl substitution enhances its lipophilicity and potential interactions with biological membranes .
Properties
Molecular Formula |
C13H20O2 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]pentan-3-ol |
InChI |
InChI=1S/C13H20O2/c1-4-13(14,5-2)10-11-6-8-12(15-3)9-7-11/h6-9,14H,4-5,10H2,1-3H3 |
InChI Key |
AHWUJTMIKBJGKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
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